molecular formula C16H17NO3 B5186890 2-(2-methylphenoxy)ethyl phenylcarbamate

2-(2-methylphenoxy)ethyl phenylcarbamate

Cat. No. B5186890
M. Wt: 271.31 g/mol
InChI Key: LKZPRLWKVXEMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)ethyl phenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as fenobucarb and is widely used as a pesticide in agriculture. In

Scientific Research Applications

2-(2-methylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields. In agriculture, it is used as a pesticide to control pests such as aphids, spider mites, and whiteflies. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting this enzyme, 2-(2-methylphenoxy)ethyl phenylcarbamate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methylphenoxy)ethyl phenylcarbamate have been extensively studied. In vitro studies have shown that it inhibits acetylcholinesterase activity in a dose-dependent manner. In addition, it has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenoxy)ethyl phenylcarbamate in lab experiments include its high purity and stability, as well as its well-established mechanism of action. However, its potential toxicity and environmental impact should be taken into consideration when using it in experiments.

Future Directions

There are several future directions for research on 2-(2-methylphenoxy)ethyl phenylcarbamate. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In addition, further studies are needed to explore its neuroprotective effects and potential use in the treatment of other neurodegenerative diseases. Finally, its potential impact on the environment and human health should be further investigated to ensure its safe use in agriculture.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-methylphenoxy)ethanol. The reaction takes place in the presence of a catalyst, usually triethylamine, and the resulting product is purified through recrystallization. This method has been used for the large-scale production of 2-(2-methylphenoxy)ethyl phenylcarbamate.

properties

IUPAC Name

2-(2-methylphenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13-7-5-6-10-15(13)19-11-12-20-16(18)17-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZPRLWKVXEMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6429700

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